Cas no 86885-57-6 (methyl rel-(1R,3s,5S)-6-oxabicyclo[3.1.0]hexane-3-carboxylate)

methyl rel-(1R,3s,5S)-6-oxabicyclo[3.1.0]hexane-3-carboxylate structure
86885-57-6 structure
商品名:methyl rel-(1R,3s,5S)-6-oxabicyclo[3.1.0]hexane-3-carboxylate
CAS番号:86885-57-6
MF:C7H10O3
メガワット:142.152502536774
MDL:MFCD28009986
CID:2092844
PubChem ID:10374550

methyl rel-(1R,3s,5S)-6-oxabicyclo[3.1.0]hexane-3-carboxylate 化学的及び物理的性質

名前と識別子

    • trans-Methyl 6-oxabicyclo[3.1.0]hexane-3-carboxylate
    • (1R,3s,5S)-methyl 6-oxabicyclo[3.1.0]hexane-3-carboxylate
    • methyl (1R,3S,5S)-rel-6-oxabicyclo[3.1.0]hexane-3-carboxylate
    • TRANS METHYL 6-OXABICYCLO[3.1.0]HEXANE-3-CARBOXYLATE
    • Methyl (1S,5R)-6-oxabicyclo[3.1.0]hexane-3-carboxylate
    • VQWDWFRQNVCVBK-GOHHTPAQSA-N
    • FCH3622930
    • AK162208
    • methyl (1r,3s,5s)-6-oxabicyclo[3.1.0]hexane-3-carboxylate
    • racemic 6-Oxa-bicyclo[
    • methyl rel-(1R,3s,5S)-6-oxabicyclo[3.1.0]hexane-3-carboxylate
    • Methyl (1α,3α,5α)-6-oxabicyclo[3.1.0]hexane-3-carboxylate (ACI)
    • (1R,3s,5S)-methyl6-oxabicyclo[3.1.0]hexane-3-carboxylate
    • MFCD28009987
    • METHYL CIS-6-OXABICYCLO[3.1.0]HEXANE-3-CARBOXYLATE
    • AKOS024463635
    • METHYL (1R,5S)-6-OXABICYCLO[3.1.0]HEXANE-3-CARBOXYLATE
    • F16318
    • (1
    • A,3
    • SCHEMBL3554079
    • AS-32973
    • A)-Methyl 6-oxabicyclo[3.1.0]hexane-3-carboxylate
    • A,5
    • 86941-00-6
    • CS-0049305
    • 6-Oxabicyclo[3.1.0]hexane-3-carboxylic acid, methyl ester, (1a,3b,5a)-
    • 86885-57-6
    • AKOS025400987
    • MDL: MFCD28009986
    • インチ: 1S/C7H10O3/c1-9-7(8)4-2-5-6(3-4)10-5/h4-6H,2-3H2,1H3/t4-,5-,6+
    • InChIKey: VQWDWFRQNVCVBK-STNDOWJSSA-N
    • ほほえんだ: C([C@@H]1C[C@H]2O[C@H]2C1)(=O)OC

計算された属性

  • せいみつぶんしりょう: 142.062994177g/mol
  • どういたいしつりょう: 142.062994177g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 3
  • 重原子数: 10
  • 回転可能化学結合数: 2
  • 複雑さ: 156
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 2
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 0.3
  • トポロジー分子極性表面積: 38.8

methyl rel-(1R,3s,5S)-6-oxabicyclo[3.1.0]hexane-3-carboxylate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
eNovation Chemicals LLC
D552432-500MG
METHYL (1R,3S,5S)-REL-6-OXABICYCLO[3.1.0]HEXANE-3-CARBOXYLATE
86885-57-6 98% GC
500mg
$190 2024-07-21
Alichem
A449038420-1g
trans-Methyl 6-oxabicyclo[3.1.0]hexane-3-carboxylate
86885-57-6 95%
1g
$1456.40 2023-08-31
TRC
M355893-500mg
methyl (1R,3S,5S)-rel-6-oxabicyclo[3.1.0]hexane-3-carboxylate
86885-57-6
500mg
$ 340.00 2022-06-03
Chemenu
CM104900-5g
trans-Methyl 6-oxabicyclo[3.1.0]hexane-3-carboxylate
86885-57-6 97%
5g
$748 2021-08-06
eNovation Chemicals LLC
D552432-10G
METHYL (1R,3S,5S)-REL-6-OXABICYCLO[3.1.0]HEXANE-3-CARBOXYLATE
86885-57-6 98% GC
10g
$1240 2024-07-21
Ambeed
A792682-1g
trans-Methyl 6-oxabicyclo[3.1.0]hexane-3-carboxylate
86885-57-6 97%
1g
$287.0 2025-02-25
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBXA3004-25G
methyl rel-(1R,3s,5S)-6-oxabicyclo[3.1.0]hexane-3-carboxylate
86885-57-6 97%
25g
¥ 12,995.00 2023-04-13
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBXA3004-100G
methyl rel-(1R,3s,5S)-6-oxabicyclo[3.1.0]hexane-3-carboxylate
86885-57-6 97%
100g
¥ 34,762.00 2023-04-13
eNovation Chemicals LLC
D552432-5G
METHYL (1R,3S,5S)-REL-6-OXABICYCLO[3.1.0]HEXANE-3-CARBOXYLATE
86885-57-6 98% GC
5g
$815 2024-07-21
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBXA3004-5g
methyl rel-(1R,3s,5S)-6-oxabicyclo[3.1.0]hexane-3-carboxylate
86885-57-6 97%
5g
¥4745.0 2024-04-16

methyl rel-(1R,3s,5S)-6-oxabicyclo[3.1.0]hexane-3-carboxylate 合成方法

ごうせいかいろ 1

はんのうじょうけん
1.1 Reagents: Potassium oxide (KO) Solvents: Ethanol ,  Water
2.1 -
3.1 Reagents: Dimethylformamide ,  Oxalyl chloride Solvents: Dichloromethane
4.1 Reagents: m-Chloroperbenzoic acid ,  Sodium sulfite Solvents: Dichloromethane ,  Water
リファレンス
Synthesis and biological evaluation of new nucleosides targeting HCV in a replicon system
Joubert, Nicolas, 2005, , ,

ごうせいかいろ 2

はんのうじょうけん
1.1 Reagents: Lithium hydride Solvents: Dimethylformamide
2.1 Reagents: Potassium oxide (KO) Solvents: Ethanol ,  Water
3.1 -
4.1 Reagents: Dimethylformamide ,  Oxalyl chloride Solvents: Dichloromethane
5.1 Reagents: m-Chloroperbenzoic acid ,  Sodium sulfite Solvents: Dichloromethane ,  Water
リファレンス
Synthesis and biological evaluation of new nucleosides targeting HCV in a replicon system
Joubert, Nicolas, 2005, , ,

ごうせいかいろ 3

はんのうじょうけん
1.1 Reagents: m-Chloroperbenzoic acid Solvents: Cyclohexane
リファレンス
An asymmetric synthesis of (-)-carbovir
Asami, Masatoshi; et al, Tetrahedron: Asymmetry, 1994, 5(9), 1649-52

ごうせいかいろ 4

はんのうじょうけん
1.1 Reagents: m-Chloroperbenzoic acid ,  Sodium sulfite Solvents: Dichloromethane ,  Water
リファレンス
Synthesis and biological evaluation of new nucleosides targeting HCV in a replicon system
Joubert, Nicolas, 2005, , ,

ごうせいかいろ 5

はんのうじょうけん
1.1 Reagents: 1-Ethyl-3-(3′-dimethylaminopropyl)carbodiimide hydrochloride Solvents: Methanol ;  rt
2.1 Reagents: m-Chloroperbenzoic acid ;  rt
リファレンス
Carbocyclic 3'-deoxyadenosine-based highly potent bisubstrate-analog inhibitor of basophilic protein kinases
Enkvist, Erki; et al, Bioorganic & Medicinal Chemistry Letters, 2007, 17(19), 5336-5339

ごうせいかいろ 6

はんのうじょうけん
1.1 Reagents: m-Chloroperbenzoic acid Solvents: Dichloromethane
リファレンス
Synthesis of carbocyclic phosphononucleosides
Legeret, B.; et al, Nucleosides, 2001, 20(4-7), 661-664

ごうせいかいろ 7

はんのうじょうけん
1.1 Reagents: m-Chloroperbenzoic acid ;  rt
リファレンス
Carbocyclic 3'-deoxyadenosine-based highly potent bisubstrate-analog inhibitor of basophilic protein kinases
Enkvist, Erki; et al, Bioorganic & Medicinal Chemistry Letters, 2007, 17(19), 5336-5339

ごうせいかいろ 8

はんのうじょうけん
1.1 Reagents: Dimethylformamide ,  Oxalyl chloride Solvents: Dichloromethane
2.1 Reagents: m-Chloroperbenzoic acid ,  Sodium sulfite Solvents: Dichloromethane ,  Water
リファレンス
Synthesis and biological evaluation of new nucleosides targeting HCV in a replicon system
Joubert, Nicolas, 2005, , ,

ごうせいかいろ 9

はんのうじょうけん
1.1 Reagents: Oxalyl chloride Solvents: Methanol ,  Dimethylformamide ,  Dichloromethane
2.1 Reagents: m-Chloroperbenzoic acid Solvents: Dichloromethane
リファレンス
Synthesis of carbocyclic phosphononucleosides
Legeret, B.; et al, Nucleosides, 2001, 20(4-7), 661-664

ごうせいかいろ 10

はんのうじょうけん
1.1 -
2.1 Reagents: Dimethylformamide ,  Oxalyl chloride Solvents: Dichloromethane
3.1 Reagents: m-Chloroperbenzoic acid ,  Sodium sulfite Solvents: Dichloromethane ,  Water
リファレンス
Synthesis and biological evaluation of new nucleosides targeting HCV in a replicon system
Joubert, Nicolas, 2005, , ,

methyl rel-(1R,3s,5S)-6-oxabicyclo[3.1.0]hexane-3-carboxylate Raw materials

methyl rel-(1R,3s,5S)-6-oxabicyclo[3.1.0]hexane-3-carboxylate Preparation Products

methyl rel-(1R,3s,5S)-6-oxabicyclo[3.1.0]hexane-3-carboxylate 関連文献

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推奨される供給者
Amadis Chemical Company Limited
(CAS:86885-57-6)methyl rel-(1R,3s,5S)-6-oxabicyclo[3.1.0]hexane-3-carboxylate
A862998
清らかである:99%/99%
はかる:500mg/100g
価格 ($):185.0/4406.0